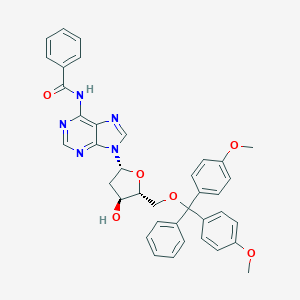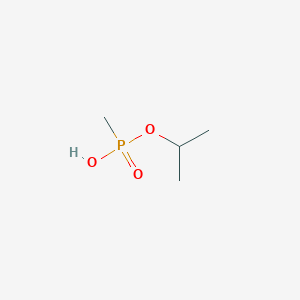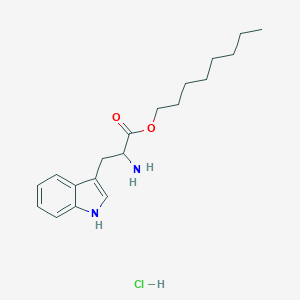
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate or C18H14ClN5O6. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property has been utilized in the determination of trace amounts of copper in water samples.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. However, it is considered to be a non-toxic compound and has been used in various biological studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is its potential applications in various fields. It is a versatile compound that can be used as a reagent, ligand, and sensor. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. One potential direction is the development of new metal complexes with potential applications in catalysis. Another direction is the modification of the compound to improve its solubility and stability. In addition, further studies can be conducted to investigate the potential biological applications of this compound.
Conclusion:
In conclusion, Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate can be achieved by the reaction of 4-aminoantipyrine with 4-chloro-2-nitroaniline in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate has been extensively studied for its potential applications in various fields. It has been used as a reagent for the determination of trace amounts of copper in water samples. This compound has also been used as a colorimetric sensor for the detection of fluoride ions in water. In addition, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis.
Propiedades
Número CAS |
1929-56-2 |
|---|---|
Nombre del producto |
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester |
Fórmula molecular |
C18H14ClN5O5 |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
ethyl 4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClN5O5/c1-2-29-18(26)16-15(17(25)23(22-16)12-6-4-3-5-7-12)21-20-13-9-8-11(19)10-14(13)24(27)28/h3-10,15H,2H2,1H3 |
Clave InChI |
XXGRQUKHXMCRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Otros números CAS |
1929-56-2 |
Sinónimos |
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)






![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)


